2-Methyldecane

Beschreibung

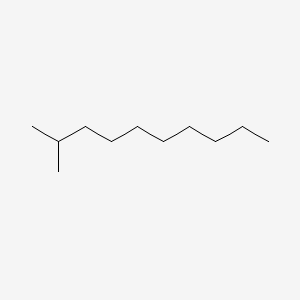

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVJWYWYZMPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058677 | |

| Record name | 2-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid | |

| Record name | 2-Methyldecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

189.30 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5 | |

| Record name | 2-Methyldecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067167662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C9-12-iso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091572575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLDECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C9-12-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-48.9 °C | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Methyldecane

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analysis of 2-methyldecane. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this branched alkane for applications ranging from solvent systems to a model for hydrophobic interactions.

Fundamental Molecular Architecture

This compound is a saturated, branched-chain alkane. Its molecular structure is foundational to its physical and chemical properties.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₁₁H₂₄

-

CAS Registry Number: 6975-98-0

-

Molecular Weight: 156.31 g/mol [1]

Isomeric Forms

Constitutional Isomerism: this compound is one of the numerous constitutional isomers of undecane (C₁₁H₂₄). These isomers share the same molecular formula but differ in the connectivity of their atoms. The methyl group at the second carbon position distinguishes it from other methyldecane isomers (e.g., 3-methyldecane, 4-methyldecane) and its linear counterpart, n-undecane.

Stereoisomerism: A critical feature of this compound's structure is the presence of a chiral center at the C2 carbon. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group (as part of the longer chain), and the remainder of the n-octyl chain. Consequently, this compound exists as a pair of enantiomers:

-

(R)-2-methyldecane

-

(S)-2-methyldecane

These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in opposite directions. For most applications, this compound is used as a racemic mixture.

Physicochemical Properties and Conformational Analysis

The non-polar nature and flexibility of the alkyl chain govern the physicochemical behavior of this compound.

Key Physical Properties

| Property | Value | Source |

| Boiling Point | 189.2 °C | [1] |

| Melting Point | -74.2 °C | [1] |

| Density | 0.74 g/cm³ | [1] |

| Flash Point | 60 °C (140 °F) | [1] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. |

Conformational Analysis

As an acyclic alkane, this compound exhibits significant conformational flexibility due to rotation around its C-C single bonds. The overall shape of the molecule is a dynamic equilibrium of various conformers. The lowest energy conformations will minimize steric hindrance by adopting staggered arrangements, particularly anti-periplanar orientations of the larger alkyl groups. The presence of the methyl branch introduces additional steric considerations that influence the preferred conformations of the molecule.

Synthesis and Purification Strategies

The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of method depends on the desired scale, purity, and available starting materials.

Grignard Reaction Approach

A common and versatile method involves the reaction of a Grignard reagent with a suitable alkyl halide. For this compound, this can be accomplished by reacting 2-bromodecane with methylmagnesium bromide.

Workflow for Grignard Synthesis of this compound

Caption: Grignard synthesis workflow for this compound.

Reduction of a Ketone

An alternative strategy involves the reduction of a ketone precursor, such as undecan-2-one. This can be achieved via two primary methods:

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to an alkane.[2][3][4] It is suitable for substrates that are stable in strongly acidic conditions.

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol.[5][6][7][8][9] It is the preferred method for substrates that are sensitive to acid.

Purification Protocol

Regardless of the synthetic route, purification of the crude product is essential.

-

Liquid-Liquid Extraction: The crude reaction mixture is washed with water and brine to remove water-soluble byproducts and salts.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Fractional Distillation: The final purification is achieved by fractional distillation to separate the this compound from any remaining starting materials, solvents, and byproducts based on their boiling points.

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the different types of protons. The methyl protons will appear as a doublet, while the methine proton at the C2 position will be a multiplet. The methylene protons along the chain will show overlapping multiplets.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of their local electronic environment.

| Carbon Position | Expected ¹³C Chemical Shift (ppm) |

| C1 (methyl) | ~14 |

| C2 (methine) | ~34 |

| C3-C9 (methylenes) | ~23-32 |

| C10 (methylene) | ~23 |

| C11 (methyl branch) | ~20 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation of branched alkanes is often dominated by cleavage at the branching point, leading to the formation of stable carbocations. For this compound, characteristic fragments would include the loss of a methyl group (M-15) and an octyl group (M-113).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane. It will be dominated by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. The absence of significant absorptions in other regions confirms the lack of functional groups.

Experimental Protocols for Spectroscopic Analysis

NMR Sample Preparation Protocol:

-

Weigh approximately 10-20 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

GC-MS Analysis Protocol:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like hexane.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Employ a suitable temperature program to ensure good separation, for instance, starting at 50°C and ramping to 250°C.

-

Set the mass spectrometer to scan a mass range of m/z 40-200.

Applications in Research and Drug Development

While not a direct therapeutic agent, this compound and similar branched alkanes have several applications in the pharmaceutical and research sectors.

-

Non-polar Solvent: It serves as a non-polar solvent for the extraction, purification, and formulation of lipophilic compounds.[1][] Its low reactivity makes it suitable for sensitive molecules.

-

Model for Hydrophobicity: In drug design and development, understanding the hydrophobic interactions between a drug molecule and its target is crucial. This compound can serve as a model compound for studying these interactions due to its well-defined branched, non-polar structure.

-

Component of Complex Mixtures: It is a component of various hydrocarbon-based solvents and mixtures used in industrial and laboratory settings.[]

Toxicology and Safety

A thorough understanding of the toxicological profile of this compound is essential for its safe handling and application.

GHS Hazard Statements

This compound is classified with the following GHS hazards:

-

Flammable liquid and vapor

-

May be fatal if swallowed and enters airways (Aspiration hazard)

-

May cause long-lasting harmful effects to aquatic life

Toxicological Profile

The acute toxicity of isoalkanes in the C11-C15 range is generally low via oral, dermal, and inhalation routes.[11] However, the primary concern is the risk of chemical pneumonitis if the liquid is aspirated into the lungs. They are typically not considered to be skin or eye irritants or skin sensitizers.[11]

Workflow for Safe Handling of this compound

Caption: Recommended workflow for the safe handling of this compound.

Conclusion

This compound, while a structurally simple molecule, possesses key features such as chirality and conformational flexibility that are of interest to researchers. Its well-defined physicochemical properties make it a useful tool in various scientific disciplines, particularly as a non-polar solvent and a model system for studying hydrophobic interactions. A thorough understanding of its synthesis, spectroscopic characterization, and safe handling is paramount for its effective and responsible use in a research and development setting.

References

-

Clemmensen Reduction. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved December 31, 2025, from [Link]

-

Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved December 31, 2025, from [Link]

-

Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved December 31, 2025, from [Link]

-

NMR Sample Preparation. (n.d.). University of Arizona. Retrieved December 31, 2025, from [Link]

-

Wolff-Kishner Reduction. (2025, March 15). J&K Scientific LLC. Retrieved December 31, 2025, from [Link]

-

Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. (2025, December 3). WebofPharma. Retrieved December 31, 2025, from [Link]

-

Clemmensen reduction. (n.d.). Unacademy. Retrieved December 31, 2025, from [Link]

-

NMR Sample Preparation 1. (n.d.). University of Alberta. Retrieved December 31, 2025, from [Link]

-

Manufacturer of this compound: Exploring its Synthetic Route and Market Prospects. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved December 31, 2025, from [Link]

-

Wolff-Kishner Reduction. (2023, January 22). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved December 31, 2025, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved December 31, 2025, from [Link]

-

Clemmensen Reduction of Ketones/Aldehydes to Alkanes. (n.d.). Master Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

-

Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. (2007, August 15). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Qualitative Tier 2 Assessment. (n.d.). Santos. Retrieved December 31, 2025, from [Link]

-

Wittig reaction. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. (2023, April 11). PubMed Central. Retrieved December 31, 2025, from [Link]

-

Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). (n.d.). Pragolab. Retrieved December 31, 2025, from [Link]

-

The Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

This compound (Decane, 2-methyl-). (n.d.). NMPPDB. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

21.10: The Wittig Reaction. (2019, June 5). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

the Wittig reaction. (2019, January 9). YouTube. Retrieved December 31, 2025, from [Link]

-

Alkanes, C8–18-branched and linear - Assessment statement. (2023, March 22). Australian Government Department of Health and Aged Care. Retrieved December 31, 2025, from [Link]

-

Wittig Reaction. (n.d.). BYJU'S. Retrieved December 31, 2025, from [Link]

-

Safety Data Sheet: Hydrocarbons, C11-C12, isoalkanes, <2% aromatics. (n.d.). Carl ROTH. Retrieved December 31, 2025, from [Link]

-

Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Safety Data Sheet: Hydrocarbons, C11-C13, isoalkanes, <2% aromatics. (n.d.). Carl ROTH. Retrieved December 31, 2025, from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved December 31, 2025, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved December 31, 2025, from [Link]

-

C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry. Retrieved December 31, 2025, from [Link]

-

2-methyl decane, 6975-98-0. (n.d.). The Good Scents Company. Retrieved December 31, 2025, from [Link]

Sources

- 1. This compound | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Clemmensen reduction [unacademy.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wolff-Kishner Reduction [organic-chemistry.org]

- 11. santos.com [santos.com]

2-Methyldecane boiling point and vapor pressure

An In-Depth Technical Guide to the Boiling Point and Vapor Pressure of 2-Methyldecane

Abstract

This technical guide provides a comprehensive analysis of the boiling point and vapor pressure of this compound, a branched-chain alkane of interest in various scientific and industrial applications. We delve into the fundamental thermodynamic principles governing these properties, present established experimental data, and detail the methodologies for their precise measurement. This document explores both classical and modern analytical techniques, including ebulliometry, isoteniscope methods, and simulated distillation by gas chromatography, contextualized by relevant ASTM standards. Furthermore, we discuss the utility of predictive models for estimating these properties and the practical implications for researchers in fields such as drug development and materials science. The objective is to furnish scientists and technical professionals with a robust, field-proven understanding of these critical physicochemical parameters.

Introduction: The Significance of this compound's Physical Properties

This compound (C₁₁H₂₄) is a branched alkane, a class of acyclic hydrocarbons with the general formula CₙH₂ₙ₊₂.[1] As a component in complex hydrocarbon mixtures and a potential solvent or reference standard, a thorough understanding of its physical properties is paramount. The boiling point and vapor pressure are fundamental thermodynamic properties that dictate a substance's state, volatility, and phase-transition behavior. For researchers in drug development, materials science, and chemical engineering, these parameters are critical for process design, purification (e.g., distillation), safety assessments (e.g., flammability), and formulation development. Accurate data enables the design of robust experimental protocols, ensures process safety, and facilitates the creation of predictive models for compound behavior under various conditions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound provides essential context for understanding its behavior. These values, compiled from authoritative databases, serve as the foundation for both experimental design and theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | NIST[2] |

| Molecular Weight | 156.31 g/mol | PubChem[3] |

| Normal Boiling Point | 189.30 °C (462.45 K) at 760 mmHg | PubChem[3], The Good Scents Company[4] |

| Melting Point | -48.9 °C | PubChem[3] |

| Vapor Pressure | 0.49 mmHg | PubChem[3] |

| 0.818 mmHg at 25 °C (estimated) | The Good Scents Company[4] | |

| CAS Registry Number | 6975-98-0 | NIST[2] |

Thermodynamic Principles: The Interplay of Vapor Pressure and Boiling Point

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system.[5] It is a direct measure of a liquid's volatility. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The normal boiling point is specified at an atmospheric pressure of 760 mmHg (1 atm).

This relationship is mathematically described by the Clausius-Clapeyron equation , which relates the natural logarithm of vapor pressure (ln P) to the reciprocal of temperature (1/T).[5] A more empirical and highly accurate relationship for interpolating vapor pressure data is the Antoine Equation :

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure, T is the absolute temperature, and A, B, and C are substance-specific coefficients. For this compound, the Antoine equation parameters have been determined over a temperature range of 273 K to 462.37 K.[2][6][7]

-

A: 4.21961

-

B: 1640.288

-

C: -72.933

(P in bar, T in Kelvin)

This equation is invaluable for engineers and scientists needing to calculate vapor pressure at temperatures where direct experimental data may not be available.

Experimental Determination Methodologies

The precise measurement of boiling point and vapor pressure relies on well-established experimental techniques. The choice of method is often dictated by the substance's properties, the required accuracy, and the available equipment.

Boiling Point Determination: Ebulliometry

An ebulliometer is an instrument designed for the highly accurate measurement of a liquid's boiling point.[8] The core principle involves heating a liquid to establish a stable vapor-liquid equilibrium and measuring the temperature of this equilibrium.[9] The Świętosławski ebulliometer, a common design, uses Cottrell pumps to spray the boiling liquid over the thermometer bulb, ensuring the measured temperature is that of the true equilibrium, free from superheating effects.[8]

Causality in Ebulliometry: The reason this method is highly accurate is that it directly measures the temperature of a system at a defined phase change. By controlling the system's pressure (isobaric operation), one can determine the boiling point at that pressure with high precision.[10] For determining the normal boiling point, the pressure is maintained at 760 mmHg.

Vapor Pressure Determination: The Isoteniscope Method

The isoteniscope is a classic apparatus used to measure the vapor pressure of a liquid as a function of temperature.[11] This method is standardized by ASTM D2879.

Experimental Protocol: ASTM D2879 (Isoteniscope Method)

-

Sample Preparation: The bulb of the isoteniscope is partially filled with this compound. The sample is then purified within the apparatus by boiling it at a reduced pressure to remove dissolved gases.[12] This degassing step is critical, as the presence of non-condensable gases would contribute to the total pressure, leading to erroneously high vapor pressure readings.

-

Equilibrium Establishment: The isoteniscope is placed in a temperature-controlled bath. The system is connected to a vacuum pump and a manometer.[11]

-

Pressure Balancing: At a stable bath temperature, the external pressure is adjusted so that the liquid levels in the U-tube portion of the isoteniscope are equal. This indicates that the vapor pressure of the sample inside the bulb is perfectly balanced by the external pressure.

-

Measurement: The external pressure, which is now equal to the sample's vapor pressure, is accurately measured using the manometer.

-

Data Collection: This procedure is repeated across a range of temperatures to generate a vapor pressure curve.[12]

Caption: Workflow for vapor pressure determination using the Isoteniscope method.

Distillation Methods for High-Boiling-Point Compounds

For substances like this compound that have relatively high boiling points, distillation at atmospheric pressure can sometimes lead to thermal decomposition. To circumvent this, distillation is performed at reduced pressures.

-

ASTM D1160: This standard test method covers the distillation of petroleum products at reduced pressure.[13][14] It is designed to determine the boiling range of materials that cannot be distilled at atmospheric pressure without cracking.[15][16] The data obtained at reduced pressure can then be converted to atmospheric equivalent temperatures (AET) for standardization.[15]

-

ASTM D2887: This method provides a modern alternative using gas chromatography (GC) to determine the boiling range distribution of petroleum fractions, a technique known as simulated distillation (SIMDIS).[17][18] The sample is injected into a GC, and components elute in order of their boiling points.[19] By calibrating the instrument with a mixture of n-alkanes of known boiling points, the retention time of this compound can be correlated to its boiling point.[19] This method is fast, requires a very small sample size, and provides a detailed boiling range distribution rather than a single point.[17]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Decane, 2-methyl- [webbook.nist.gov]

- 3. This compound | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]

- 5. Lu Le Laboratory: Isoteniscope-The Determination of the Saturated Vapor Pressure of Liquid-Experiments in Physical Chemistry [lulelaboratory.blogspot.com]

- 6. Decane, 2-methyl- [webbook.nist.gov]

- 7. Decane, 2-methyl- [webbook.nist.gov]

- 8. Ebulliometer - Wikipedia [en.wikipedia.org]

- 9. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 10. modern-physics.org [modern-physics.org]

- 11. Isoteniscope - Wikipedia [en.wikipedia.org]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. store.astm.org [store.astm.org]

- 14. Supply ASTM D1160 Distillation Of Petroleum Products At Reduced Pressure Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 15. store.astm.org [store.astm.org]

- 16. pdspropak.com [pdspropak.com]

- 17. ASTM D2887 | Boiling Point Distributions in Petroleum Fractions [scioninstruments.com]

- 18. store.astm.org [store.astm.org]

- 19. gcms.labrulez.com [gcms.labrulez.com]

Introduction: The Significance of Thermochemical Data for Branched Alkanes

An In-Depth Technical Guide to the Thermochemical Properties of 2-Methyldecane

In the realms of chemical engineering, combustion science, and drug development, a precise understanding of the thermochemical properties of molecules is paramount. This compound (C₁₁H₂₄), a branched-chain alkane, serves as a crucial component in surrogate fuel mixtures and as a reference compound in various thermodynamic studies.[1][2] Its branched structure, in contrast to its linear isomer n-undecane, significantly influences its physical and chemical behavior, including its combustion characteristics and energetic stability.[1] This guide provides a comprehensive overview of the key thermochemical data for this compound, delving into the experimental methodologies employed for their determination and the fundamental principles that govern these properties.

Core Thermochemical Data of this compound

The foundational thermochemical parameters for any chemical species are its enthalpy of formation, standard molar entropy, and heat capacity. These values provide a quantitative measure of the energy stored within the molecule and its capacity to absorb heat, which are critical for predicting reaction enthalpies, equilibrium constants, and flame speeds.

A summary of the key thermochemical data for this compound is presented in the table below. It is crucial to distinguish between experimentally determined values and those derived from computational models, as the former provide a direct measure of the property while the latter are estimations based on theoretical frameworks.

| Thermochemical Property | Value | Units | Phase | Method | Source |

| Standard Enthalpy of Formation (ΔfH°gas) | -275.65 | kJ/mol | Gas | Joback Calculated | Cheméo[3] |

| Standard Molar Entropy (S°liquid) | 453.80 | J/mol·K | Liquid | Experimental | NIST WebBook[4], Messerly and Finke, 1971[5] |

| Constant Pressure Heat Capacity (Cp,liquid) at 298.15 K | 341.21 | J/mol·K | Liquid | Experimental | NIST WebBook[6], Messerly and Finke, 1971[5] |

| Enthalpy of Fusion (ΔfusH) | See Note 1 | kJ/mol | Solid-Liquid | Experimental | Messerly and Finke, 1971[7] |

| Enthalpy of Vaporization (ΔvapH) | See Note 2 | kJ/mol | Liquid-Gas | Experimental | NIST WebBook[8] |

Note 1: The enthalpy of fusion for this compound was determined through replicate enthalpy measurements over temperature intervals that included the triple point.[7] Note 2: The enthalpy of vaporization data is available on the NIST WebBook and can be calculated using the equation ΔvapH = A exp(-βTr) (1 − Tr)β, where Tr is the reduced temperature.[8]

Experimental Determination of Thermochemical Properties: Low-Temperature Adiabatic Calorimetry

The experimental data for the heat capacity and entropy of this compound were primarily established through low-temperature adiabatic calorimetry.[7][9] This technique is a cornerstone of experimental thermochemistry, allowing for highly precise measurements of the heat absorbed by a substance as a function of temperature.

The Causality Behind Experimental Choices in Adiabatic Calorimetry

The choice of adiabatic calorimetry is dictated by the need to minimize heat exchange between the sample and its surroundings, ensuring that the measured energy input directly corresponds to the change in the sample's internal energy. This is achieved by maintaining the temperature of an adiabatic shield surrounding the calorimeter vessel as close as possible to the temperature of the sample itself.

Self-Validating System: The Third Law of Thermodynamics

The protocols of low-temperature calorimetry are inherently self-validating through their reliance on the Third Law of Thermodynamics. This fundamental principle states that the entropy of a perfect crystal at absolute zero (0 Kelvin) is zero. By measuring the heat capacity from near absolute zero up to the desired temperature, the total entropy of the substance can be determined by integrating the heat capacity divided by the temperature. The consistency of these measurements across different laboratories and for various reference substances provides a robust validation of the methodology.

Experimental Protocol for Low-Temperature Adiabatic Calorimetry

A detailed, step-by-step methodology for determining the heat capacity of this compound using a low-temperature adiabatic calorimeter is as follows:

-

Sample Preparation and Calorimeter Loading: A precisely weighed sample of high-purity this compound is hermetically sealed within the calorimeter vessel.[7] The purity of the sample is critical, as impurities can significantly affect the measured heat capacities, particularly near phase transitions.[7]

-

Evacuation and Helium Introduction: The space within the cryostat surrounding the calorimeter is evacuated to provide thermal insulation. A small amount of helium gas is introduced into the calorimeter to facilitate thermal equilibrium within the sample.

-

Cooling to Near Absolute Zero: The calorimeter and its contents are cooled to a temperature close to absolute zero, typically around 12 K, using liquid hydrogen or a cryocooler.[7][9]

-

Stepwise Heating and Temperature Measurement:

-

A precisely measured quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature.

-

The temperature of the sample is meticulously measured using a calibrated platinum resistance thermometer.

-

During this heating period, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the calorimeter, minimizing heat leak.

-

-

Calculation of Heat Capacity: The heat capacity (Cp) at the mean temperature of each heating interval is calculated using the following equation:

-

Cp = (ΔQ / ΔT) / n

-

Where ΔQ is the heat added, ΔT is the resulting temperature change, and n is the number of moles of the sample.

-

-

Data Acquisition over a Temperature Range: This process of stepwise heating and temperature measurement is repeated over the entire desired temperature range, from low temperatures up to and beyond the melting point and boiling point if desired.[7][9]

Interrelation of Thermochemical Properties

The various thermochemical properties of a substance are not independent but are interconnected through the fundamental laws of thermodynamics. The following diagram illustrates the relationship between key thermochemical parameters and how they can be derived from experimental measurements.

Caption: Relationship between key thermochemical properties.

Conclusion

The thermochemical data for this compound provide essential insights for researchers in diverse fields. The experimentally determined values for heat capacity and entropy, primarily from the work of Messerly and Finke, offer a high degree of confidence.[5] While experimental data for the enthalpy of formation is less directly available, computational methods provide valuable estimates.[3] A thorough understanding of the experimental techniques, such as low-temperature adiabatic calorimetry, is crucial for appreciating the accuracy and limitations of this data. As computational chemistry continues to advance, the synergy between experimental measurements and theoretical calculations will further refine our understanding of the thermochemical landscape of branched alkanes and their role in complex chemical systems.

References

-

NIST/TRC Web Thermo Tables (WTT). This compound. [Link]

-

Centers for Disease Control and Prevention. Low-Temperature Thermal Properties of 2-Methylheptane and this compound: The Thermodynamic Properties of the 2-Methylalkanes. [Link]

-

Cheméo. Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0). [Link]

-

Centers for Disease Control and Prevention. Low-temperature thermal properties of 2-methylheptane and this compound. [Link]

-

National Institute of Standards and Technology. Decane, 2-methyl-. [Link]

-

National Institute of Standards and Technology. Decane, 2-methyl-. [Link]

-

Cheméo. Chemical Properties of Pentadecane, 2-methyl- (CAS 1560-93-6). [Link]

-

National Institute of Standards and Technology. Decane, 2-methyl-. [Link]

-

National Institute of Standards and Technology. Decane, 2-methyl-. [Link]

-

National Institute of Standards and Technology. Decane, 2-methyl-. [Link]

-

Cheméo. Chemical Properties of Tetradecane, 2-methyl- (CAS 1560-95-8). [Link]

-

National Institute of Standards and Technology. Decane, 2-methyl-. [Link]

-

NMPPDB. This compound (Decane, 2-methyl-). [Link]

-

Wikipedia. Alkane. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decane, 2-methyl- (CAS 6975-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Decane, 2-methyl- [webbook.nist.gov]

- 5. Decane, 2-methyl- [webbook.nist.gov]

- 6. Decane, 2-methyl- [webbook.nist.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Decane, 2-methyl- [webbook.nist.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

2-Methyldecane solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methyldecane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a C11 branched alkane, in various organic solvents. We delve into the fundamental physicochemical properties of this compound that govern its behavior in solution. The theoretical underpinnings of solubility, including thermodynamic principles and predictive models like Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method, are discussed in detail. This guide presents qualitative and quantitative solubility data, outlines rigorous experimental protocols for its determination, and explores the key factors influencing solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of alkane solubility for applications ranging from solvent selection and formulation to reaction engineering.

Introduction to this compound and Its Solubility

This compound (C₁₁H₂₄) is a branched-chain alkane, an isomer of undecane, characterized by a ten-carbon chain with a methyl group at the second position[1]. As a nonpolar, acyclic hydrocarbon, its interactions with other molecules are dominated by weak van der Waals dispersion forces[2][3]. Understanding its solubility is critical in numerous industrial and research contexts, including its use as a component in fuels, as an industrial solvent, and as a nonpolar medium for chemical reactions[4].

Solubility, at its core, is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a homogeneous solution. The governing principle is often summarized as "like dissolves like"[4]. This means nonpolar solutes, such as this compound, tend to dissolve in nonpolar solvents, while they exhibit poor solubility in polar solvents like water[2][4][5]. This guide moves beyond this simple maxim to provide a detailed, mechanistic understanding of this phenomenon.

Physicochemical Properties of this compound

The solubility behavior of a compound is a direct consequence of its molecular structure and physical properties. Key properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6975-98-0 | NIST[6] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | Cheméo[7] |

| Boiling Point | 189.3 °C at 760 mmHg | PubChem[1], The Good Scents Company[8] |

| Melting Point | -48.9 °C | PubChem[1] |

| Density | 0.73 - 0.75 g/mL at 25 °C | ChemicalBook[9], Chemsrc[10] |

| Vapor Pressure | 0.49 - 0.82 mmHg at 25 °C | PubChem[1], The Good Scents Company[8] |

| Water Solubility | ~0.3 mg/L at 25 °C (estimated, practically insoluble) | The Good Scents Company[8], HMDB[11] |

| logP (Octanol/Water) | ~6.16 (estimated) | The Good Scents Company[8] |

The high logP value and extremely low water solubility confirm the pronounced nonpolar, hydrophobic nature of this compound[5][8][11]. Its intermolecular forces are limited to London dispersion forces, which arise from temporary fluctuations in electron density.

Theoretical Framework for Solubility

Thermodynamics of Dissolution

The dissolution of a solute in a solvent is governed by the change in Gibbs free energy (ΔG_soln), which is a function of enthalpy (ΔH_soln) and entropy (ΔS_soln) changes:

ΔG_soln = ΔH_soln - TΔS_soln

For dissolution to be spontaneous, ΔG_soln must be negative. The process can be broken down into three conceptual steps:

-

Breaking Solute-Solute Interactions (ΔH₁ > 0): Energy is required to overcome the van der Waals forces between this compound molecules.

-

Breaking Solvent-Solvent Interactions (ΔH₂ > 0): Energy is required to create a cavity in the solvent. For nonpolar solvents, this involves overcoming van der Waals forces. For polar solvents like water, this requires breaking strong hydrogen bonds[3].

-

Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when new interactions form between this compound and the solvent molecules.

When this compound is mixed with a nonpolar solvent (e.g., hexane), the energy required to break the original interactions (ΔH₁ + ΔH₂) is comparable to the energy released from forming new, similar interactions (ΔH₃). The process is driven by the favorable increase in entropy (ΔS_soln > 0) from mixing, leading to a negative ΔG_soln and good solubility[2][3].

Conversely, in a polar solvent like water, the energy required to break the strong hydrogen bonds in water (ΔH₂) is very high and is not compensated by the weak van der Waals interactions formed with this compound (ΔH₃). This results in a positive ΔH_soln and poor solubility[5][12].

Caption: Thermodynamic comparison of dissolving this compound.

Predictive Models

The HSP model refines the "like dissolves like" principle by quantifying a substance's cohesive energy, which is divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh)[13][14]. The total Hildebrand solubility parameter (δt) is related to these by:

δt² = δd² + δp² + δh²

-

δd (Dispersion): Represents the energy from London dispersion forces. For alkanes like this compound, this is the dominant component.

-

δp (Polar): Represents energy from dipole-dipole interactions. For nonpolar alkanes, this value is effectively zero.

-

δh (Hydrogen Bonding): Represents energy from hydrogen bonds. For alkanes, this is also zero.

Two substances are likely to be miscible if the "distance" (Ra) between them in the three-dimensional Hansen space is small[13]. Solvents with HSP values close to that of this compound (high δd, low δp, and low δh) will be the most effective.

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a powerful semi-empirical method for predicting activity coefficients in non-ideal mixtures[15][16]. It does not require experimental data for the specific mixture but instead uses a group-contribution approach[17][18]. The molecule is broken down into its constituent functional groups (e.g., -CH₃, -CH₂-, >CH-). The model then calculates the activity coefficient from two parts:

-

Combinatorial part (γᶜ): Accounts for differences in molecular size and shape[17].

-

Residual part (γʳ): Accounts for the energetic interactions between the different functional groups.

UNIFAC is highly valuable for predicting phase equilibria (vapor-liquid or liquid-liquid) in systems where experimental data is unavailable[15][16][19].

Solubility Data for this compound

Quantitative solubility data for this compound is sparse in the literature. However, based on established principles of alkane solubility and available qualitative data, the following table can be constructed.

| Solvent | Solvent Type | Expected Solubility | Rationale / Citation |

| Hexane | Nonpolar Alkane | Very Soluble / Miscible | "Like dissolves like"; strong van der Waals interactions between similar molecules.[2][4] |

| Toluene | Nonpolar Aromatic | Very Soluble / Miscible | Toluene is nonpolar and interacts favorably via dispersion forces.[20] |

| Benzene | Nonpolar Aromatic | Soluble | Similar to toluene, benzene is a nonpolar solvent suitable for alkanes.[4] |

| Diethyl Ether | Slightly Polar | Soluble | The polarity is low enough that dispersion forces dominate for alkane dissolution. |

| Chloroform (CHCl₃) | Slightly Polar | Sparingly Soluble | Chloroform has some polarity, which slightly hinders miscibility with a pure alkane.[9] |

| Acetone | Polar Aprotic | Slightly Soluble | The polar carbonyl group reduces compatibility with nonpolar alkanes. |

| Ethanol | Polar Protic | Very Slightly Soluble | The strong hydrogen bonding network of ethanol disfavors interaction with alkanes. |

| Methanol | Polar Protic | Slightly Soluble | Similar to ethanol, but the shorter chain may allow for slightly better interaction.[9] |

| Water | Polar Protic | Insoluble | Strong hydrogen bonding in water and the hydrophobic nature of the alkane prevent dissolution.[4][5] |

Experimental Determination of Solubility

A robust, multi-step approach is required to accurately determine the solubility of this compound.

Protocol: Gravimetric Solubility Determination

This protocol provides a quantitative measure of solubility and is a self-validating system, as equilibrium is confirmed by consistent measurements over time.

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined caps

-

Micropipettes and volumetric flasks

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Step 1.1: Add an excess amount of this compound to a known volume of the solvent in a glass vial. "Excess" ensures that a saturated solution is formed, with undissolved solute remaining.

-

Causality: The presence of a separate, undissolved phase is visual confirmation that the solution has reached its saturation point at that temperature.

-

-

Equilibration:

-

Step 2.1: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Step 2.2: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Causality: Continuous agitation maximizes the surface area contact between solute and solvent, accelerating the dissolution process. A long equilibration time is crucial to ensure the system has reached thermodynamic equilibrium, a cornerstone of accurate solubility measurement.

-

-

Phase Separation:

-

Step 3.1: Stop agitation and allow the vial to rest in the temperature bath for several hours (e.g., 6-12 hours). This allows the undissolved this compound to separate completely from the saturated solution.

-

Causality: This settling period is critical to avoid contaminating the sample with undissolved micro-droplets, which would artificially inflate the measured solubility.

-

-

Sampling and Analysis:

-

Step 4.1: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, supernatant (the saturated solution) using a micropipette. To avoid disturbing the undissolved layer, take the sample from the upper portion of the liquid.

-

Step 4.2: For volatile solvents, it is crucial to perform this step quickly. Pass the sample through a syringe filter to remove any remaining particulates.

-

Step 4.3: Dispense the aliquot into a pre-weighed vial. Record the mass of the vial plus the aliquot.

-

Step 4.4: Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen.

-

Step 4.5: Once the solvent is gone, weigh the vial again. The difference in mass corresponds to the mass of dissolved this compound.

-

-

Calculation:

-

Step 5.1: Calculate the solubility in g/L or mol/L.

-

Solubility (g/L) = (Mass of dissolved this compound) / (Volume of aliquot taken)

-

-

Validation:

-

Step 6.1: Repeat the sampling (steps 4.1-5.1) at a later time point (e.g., after another 12 hours of equilibration). If the calculated solubility is consistent, equilibrium was achieved.

-

Trustworthiness: This self-validation step ensures the measurement is not a kinetic artifact but represents the true thermodynamic solubility limit.

-

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

The solubility of this compound in organic solvents is dictated by its nonpolar, aliphatic structure. It exhibits high solubility in nonpolar solvents like alkanes and aromatics, driven by favorable entropic changes and compatible intermolecular dispersion forces. Its solubility decreases significantly in polar solvents due to the energetic cost of disrupting the solvent's strong dipole-dipole or hydrogen-bonding networks. Predictive models such as Hansen Solubility Parameters and UNIFAC provide a robust theoretical framework for estimating this behavior, while rigorous experimental methods like gravimetric analysis offer precise quantitative data. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently predict, measure, and apply the solubility characteristics of this compound in their work.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23415, this compound. Retrieved from [Link].[1]

-

Wikipedia contributors. (2023). UNIFAC. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].[15]

-

Haulait-Pirson, M. C., Huys, G., & Vanstraelen, E. (1985). New Predictive Equation for the Solubility of Solid n-Alkanes in Organic Solvents. Industrial & Engineering Chemistry Research. [Link].[21][22]

-

SCM. (2023). UNIFAC theory — COSMO-RS 2025.1 documentation. Retrieved from [Link].

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link].[4]

-

Meneghelli, G. (n.d.). UNIFAC Theory Tool. Process Chemistry Portal. Retrieved from [Link].[17]

-

Thermo 0.6.0 documentation. (n.d.). Introduction to Activity Coefficient Models. Retrieved from [Link].[18]

-

The Good Scents Company. (n.d.). 2-methyl decane. Retrieved from [Link].[8]

-

Ethesis. (n.d.). VAPOUR LIQUID EQUILLIBRIUM MODELING USING UNIFAC GROUP CONTRIBUTION METHOD AND ITS APPLICATION IN DISTILLATION COLUMN DESIGN. Retrieved from [Link].[16]

-

Chemsrc. (2023). This compound | CAS#:68551-17-7. Retrieved from [Link].[10]

-

Ben-Naim, A. (1972). A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link].[23]

-

Cheméo. (n.d.). Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0). Retrieved from [Link].[7]

-

NIST. (n.d.). Decane, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].[6]

-

Moorpark College. (n.d.). Experiment 11 – Identification of Hydrocarbons. [Link].[20]

-

Chemistry LibreTexts. (2022). 1.2.8: Properties of Alkanes. Retrieved from [Link].[2]

-

Wikipedia contributors. (2023). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].[13]

-

ACS Publications. (n.d.). New predictive equation for the solubility of solid n-alkanes in organic solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link].[22]

-

CORE. (n.d.). Thermodynamics of alkane solutions. Retrieved from [Link].[24]

-

Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 2. Journal of the Adhesion Society of Japan. [Link].[14]

-

Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports. [Link].[19]

-

Just, J., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link].[25]

-

Unacademy. (n.d.). Solubility of Alkanes. Retrieved from [Link].[3]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link].[26]

-

ResearchGate. (n.d.). Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography. Retrieved from [Link].[27]

-

ResearchGate. (n.d.). Solubility of hydrocarbons in water: Experimental measurements and modeling using a group contribution with association equation of state (GCA-EoS). Retrieved from [Link].[28]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0039000). Retrieved from [Link].[11]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link].[29]

-

ResearchGate. (n.d.). Thermodynamic Studies of Solutions of Some Alkanes Solutes on Two Monomeric Liquid Crystals Stationary Phases. Retrieved from [Link].[30]

-

Wikipedia contributors. (2023). Alkane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].[5]

-

ACS Omega. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link].[31]

-

Unacademy. (n.d.). Understanding Chemical Properties of Alkanes. Retrieved from [Link].[12]

-

ResearchGate. (n.d.). Thermodynamic cycle of a dissolution process. Retrieved from [Link].[32]

Sources

- 1. This compound | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. Decane, 2-methyl- [webbook.nist.gov]

- 7. Decane, 2-methyl- (CAS 6975-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]

- 9. This compound CAS#: 6975-98-0 [m.chemicalbook.com]

- 10. This compound | CAS#:68551-17-7 | Chemsrc [chemsrc.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Understanding Chemical Properties of Alkanes [unacademy.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. hansen-solubility.com [hansen-solubility.com]

- 15. UNIFAC - Wikipedia [en.wikipedia.org]

- 16. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 17. processchemistryportal.com [processchemistryportal.com]

- 18. Introduction to Activity Coefficient Models — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 19. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. moorparkcollege.edu [moorparkcollege.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. kinampark.com [kinampark.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of 2-Methyldecane in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldecane, a branched-chain alkane (BCA), is a naturally occurring volatile organic compound (VOC) found within the complex chemical tapestry of the plant kingdom. While often considered a minor constituent, its presence is significant, playing nuanced roles in plant defense, insect communication, and overall ecological dynamics. This technical guide provides an in-depth exploration of this compound's natural occurrence in flora, delving into its proposed biosynthetic origins, the rigorous analytical methodologies required for its detection and quantification, and its functional significance in tritrophic interactions. This document serves as a foundational resource for researchers investigating plant secondary metabolism, chemical ecology, and the potential applications of novel bioactive compounds.

Introduction: The Subtle Importance of Plant-Derived Branched-Chain Alkanes

The surfaces of terrestrial plants are protected by a hydrophobic layer known as the cuticle, which is primarily composed of a cutin polymer matrix embedded with and covered by cuticular waxes.[1][2][3] These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, primary alcohols, esters, and a variety of alkanes.[1][3][4] Among these are the branched-chain alkanes (BCAs), which, unlike their more common straight-chain counterparts, feature methyl or other alkyl groups along their carbon backbone.

This compound (C₁₁H₂₄) is one such BCA. While not as ubiquitously abundant as major wax components like nonacosane or hentriacontane, its detection in various plant species points to specific, evolutionarily conserved functions. As a semi-volatile compound, it can act as a semiochemical—a molecule that mediates interactions between organisms.[5][6] Understanding the distribution, biosynthesis, and ecological role of this compound offers a window into the complex chemical language that governs plant-environment interactions.

Documented Natural Occurrences of this compound in Flora

This compound has been identified in a range of plant species across different families, often as a component of their essential oils or cuticular waxes. Its presence is typically determined through meticulous analysis of solvent extracts or headspace volatiles. The following table summarizes notable documented occurrences.

| Plant Species | Family | Plant Part / Emission Source | Reference(s) |

| Angelica gigas (Giant Angelica) | Apiaceae | Not specified | [7] |

| Hypericum perforatum (St. John's Wort) | Hypericaceae | Not specified | [7] |

| Artemisia capillaris (Capillary Wormwood) | Asteraceae | Not specified | [7] |

| Pentaclethra macrophylla (African Oil Bean) | Fabaceae | Not specified | [8] |

| Various Herbaceous Peony Cultivars | Paeoniaceae | Flowers (Volatile Organic Compounds) | [9] |

| Various Compositae (Asteraceae) Plants | Asteraceae | Leaves (Volatile Constituents) | [10] |

This table is representative and not exhaustive. The identification of volatile and semi-volatile compounds is an ongoing area of phytochemical research.

Proposed Biosynthesis of this compound in Plants

The biosynthesis of alkanes in plants is generally understood to occur via an elongation-decarbonylation pathway.[3][11] This process begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These are then transported to the endoplasmic reticulum for further elongation by a multi-enzyme fatty acid elongase (FAE) complex, which sequentially adds two-carbon units to create VLCFAs.[3]

The formation of branched-chain alkanes like this compound requires a modification of this standard pathway, likely through the incorporation of a branched starter unit during the initial stages of fatty acid synthesis.[12] While this process is well-studied in insects, the precise enzymatic machinery in plants is still an active area of investigation. The proposed pathway is as follows:

-

Initiation with a Branched Precursor: Instead of the typical acetyl-CoA starter, fatty acid synthesis is initiated with a branched-chain acyl-CoA, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of branched-chain amino acids (e.g., Valine, Isoleucine).

-

Elongation: The branched starter unit is elongated by the FAE complex through the addition of malonyl-CoA units, creating a very-long-chain branched fatty acid.

-

Reduction to Aldehyde: The resulting branched VLCFA is reduced to a fatty aldehyde by an acyl-CoA reductase.

-

Decarbonylation to Alkane: Finally, an aldehyde-deformylating oxygenase (ADO) or a similar decarbonylase enzyme catalyzes the removal of a carbonyl group from the fatty aldehyde, yielding the final branched-chain alkane (this compound) and carbon monoxide.[11][13][14]

Caption: Proposed biosynthetic pathway for this compound in plants.

Analytical Methodologies for Isolation and Identification

The accurate identification and quantification of this compound from a complex plant matrix require robust and sensitive analytical techniques. Due to its volatile nature, methods must be carefully selected to prevent analyte loss. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique.[10][15]

Extraction Techniques: Volatiles vs. Cuticular Waxes

The choice of extraction method depends on the research question: whether to analyze the emitted volatile profile or the total composition of the cuticular wax.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is the preferred method for analyzing emitted volatiles without the use of solvents.[16][17][18][19] A coated fiber is exposed to the headspace above the plant material, where it adsorbs and concentrates the VOCs. The fiber is then directly desorbed in the hot GC inlet for analysis. This technique is ideal for studying the chemical signals actively released by the plant.[20]

-

Solvent Extraction: To analyze the total composition of cuticular waxes, including less volatile components, solvent extraction is necessary.[21] Intact plant organs are briefly dipped (30-60 seconds) in a non-polar solvent like n-hexane or chloroform to dissolve the epicuticular waxes without extracting intracellular lipids. The resulting extract is then concentrated and analyzed by GC-MS.

Experimental Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol provides a validated workflow for the analysis of this compound and other VOCs from plant leaves.

1. Sample Preparation: a. Excise fresh, undamaged leaves from the plant of interest. b. Accurately weigh approximately 1.0 g of the plant material and place it into a 20 mL glass headspace vial. c. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range volatile collection.[16] b. Place the sealed vial into a heating block or autosampler incubator set to 40 °C. Allow the sample to equilibrate for 10 minutes.[16] c. Expose the SPME fiber to the headspace of the vial for 30 minutes at 40 °C to adsorb the volatile compounds.[16]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. After extraction, immediately introduce the SPME fiber into the GC injection port, set to 250 °C in splitless mode for thermal desorption of the analytes.[16] b. GC Column: Utilize a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), suitable for separating alkanes.[16] c. Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.[16] d. Oven Temperature Program: A typical program would be: initial temperature of 50 °C for 2 min, ramp at 5 °C/min to 180 °C, then ramp at 20 °C/min to 270 °C, and hold for 5 min.[10] e. MS Conditions: Set the ion source temperature to 230 °C and use electron impact (EI) ionization at 70 eV. Scan the mass range from m/z 40 to 500.[10]

4. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or reference libraries such as NIST. b. The mass spectrum of this compound is characterized by prominent fragment ions at m/z 43, 57, and 71.[7] c. Quantification can be performed using an internal standard (e.g., a deuterated alkane) added before extraction.

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Ecological Roles and Biological Significance

Plant-derived volatile and semi-volatile compounds are critical mediators of ecological interactions.[22][23] this compound functions as a semiochemical, a broad term for a molecule that carries information in an interaction between two individuals.[5][6][24]

-

Kairomone for Herbivores: In some contexts, this compound can act as a kairomone—a chemical signal that benefits the receiver but not the emitter.[25] Certain specialist insect herbivores may use it as a cue to locate their host plants for feeding or oviposition.

-

Allomone for Defense: Conversely, it can function as an allomone, which benefits the emitter by modifying the behavior of the receiver. It may act as a repellent or feeding deterrent to generalist herbivores that are not adapted to it.

-

Synomone in Tritrophic Interactions: Perhaps its most fascinating role is as a synomone, a signal that benefits both the emitter (the plant) and a third-party receiver. When a plant is attacked by an herbivore, it can release a specific blend of herbivore-induced plant volatiles (HIPVs), which may include this compound.[22] This chemical plume acts as a distress signal, attracting natural enemies (predators or parasitoids) of the attacking herbivore, thereby providing an indirect defense mechanism for the plant.[26][27]

Future Research Directions

The study of this compound in plants is an emerging field with several key knowledge gaps. Future research should focus on:

-

Gene Discovery: Identifying and characterizing the specific genes and enzymes in plants responsible for branched-chain fatty acid initiation and alkane formation.

-

Quantitative Analysis: Moving beyond simple presence/absence detection to quantify the emission rates of this compound under different biotic (e.g., herbivory, pathogen attack) and abiotic (e.g., drought, temperature) stress conditions.

-

Behavioral Bioassays: Conducting rigorous electrophysiological and behavioral assays with relevant insect species to definitively confirm the ecological roles (attractant, repellent, etc.) of pure this compound.

-

Agricultural Applications: Exploring the potential of using synthetic this compound or genetically engineering crops to modulate its production for "push-pull" pest management strategies.[26]

References

-

Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance. (n.d.). Frontiers in Plant Science. [Link]

-

HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (2018). Molecules. [Link]

-

Structure and Biosynthesis of Branched Wax Compounds on Wild Type and Wax Biosynthesis Mutants of Arabidopsis thaliana. (2015). Plant and Cell Physiology. [Link]

-

Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. (2013). Journal of Chemical Education. [Link]

-

Basic protocol of extraction of endogenous volatiles from plants during... (n.d.). ResearchGate. [Link]

-

Identification of In-Chain-Functionalized Compounds and Methyl-Branched Alkanes in Cuticular Waxes of Triticum aestivum cv. Bethlehem. (2016). PLOS ONE. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Special Issue : Extraction, Composition and Comparison of Plant Volatile Components. (n.d.). MDPI. [Link]

-

(PDF) Practical approaches to plant volatile analysis. (n.d.). ResearchGate. [Link]

-

Figure 2. Mechanics for branched-chain alkane production.... (n.d.). ResearchGate. [Link]

-

Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (2022). Applied Sciences. [Link]

-

Methods of extraction and analysis of VOCs from different plant species... (n.d.). ResearchGate. [Link]

-

Use of Solid Phase Microextraction (SPME) for Profiling the Volatile Metabolites Produced by Glomerella cingulata. (2015). Journal of the Japan Society for Food Engineering. [Link]

-

Molecules | Special Issue : Plant Volatile Organic Compounds: Extraction, Characterization and Biological Activities. (n.d.). MDPI. [Link]

-

Biosynthesis and secretion of cuticular wax. (n.d.). Kunst Lab - The University of British Columbia. [Link]

-

Plant Species That Contained: this compound (Decane, 2-methyl-). (n.d.). NMPPDB. [Link]

-

(PDF) Composition of Plant Cuticular Waxes. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PHCD. [Link]

-

Biosynthesis of chain-specific alkanes by metabolic engineering in Escherichia coli. (2013). Chinese Journal of Cancer. [Link]

-